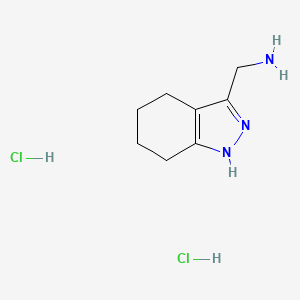

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-5,9H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZSOTWUMIDVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-58-1 | |

| Record name | (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Reduction of Indazole Derivatives: Starting with an indazole derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Amination of Tetrahydroindazole: Another method involves the amination of tetrahydroindazole using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives of the compound.

Scientific Research Applications

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride (Compound A) with structural analogs identified in the literature.

Structural Analogs and Key Differences

Pharmacological and Physicochemical Implications

Core Heterocycle: Compound A’s indazole core is distinct from benzothiazole in the analog from . Indazoles are known for hydrogen-bonding capabilities via their N-H groups, which may enhance receptor binding compared to benzothiazoles . The sulfur atom in benzothiazole derivatives (e.g., ) may confer oxidative metabolic liabilities but could also improve lipophilicity for membrane penetration.

Substituent Effects :

- The dihydrochloride salt in Compound A likely improves bioavailability compared to free-base analogs. In contrast, the sulfone group in the compound from introduces polarity, which may limit CNS activity but enhance renal excretion .

The methanamine side chain could mimic endogenous neurotransmitters like dopamine or histamine .

Biological Activity

Overview

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride is a heterocyclic compound belonging to the indazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, cellular effects, molecular mechanisms, and potential therapeutic applications.

The compound has the following chemical structure and properties:

- Molecular Formula : C8H12Cl2N4

- CAS Number : 1909337-58-1

- Molecular Weight : 219.11 g/mol

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit specific enzymes. Notably, it has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| COX-2 | Competitive | 1.5 µM |

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect:

- Cell Proliferation : Inhibition of cell growth in cancer cell lines.

- Apoptosis : Induction of programmed cell death in malignant cells.

Case Study : In a study involving human colorectal cancer cells (SW620), treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 24 hours of exposure.

Molecular Mechanism

The molecular mechanism of action involves binding to specific biomolecules, including receptors and enzymes. The compound's binding affinity to COX-2 suggests a competitive inhibition mechanism where it occupies the active site of the enzyme, preventing substrate access.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

| Compound | Activity Profile | Distinguishing Features |

|---|---|---|

| 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine | Moderate COX inhibition | Methyl substitution at position 2 |

| 3-phenyl-2-[4-(trifluoromethyl)phenyl]-indazole | High antiproliferative activity | Presence of trifluoromethyl group |

The ethyl substitution at position 2 in this compound enhances its reactivity and biological effects compared to its analogs.

Safety Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile. According to toxicity data:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

Q & A

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., dihydroorotate dehydrogenase, DHODH) or receptors.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time.

- QSAR Modeling : Correlate substituent effects (e.g., indazole ring modifications) with activity using datasets from analogs .

What therapeutic targets are associated with the indazole scaffold in preclinical research?

Basic

The indazole core is linked to:

- DHODH Inhibition : Critical for pyrimidine biosynthesis; assay via UV-spectrophotometric monitoring of dihydroorotate oxidation.

- Kinase Modulation : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays.

- GPCR Binding : Radioligand displacement assays for serotonin or dopamine receptors .

How can researchers design analogs of this compound to improve metabolic stability?

Advanced

Strategies include:

- Deuterium Incorporation : Replace metabolically labile hydrogens (e.g., amine-adjacent CH2 groups).

- Fluorine Substitution : Block cytochrome P450-mediated oxidation.

- Prodrug Approaches : Introduce ester or amide moieties for delayed hydrolysis.

Validate stability in liver microsomes or hepatocyte assays, followed by pharmacokinetic (PK) profiling in rodent models .

How can spectral data contradictions (e.g., NMR shifts) be resolved during structural elucidation?

Q. Advanced

- 2D NMR Techniques : HSQC and HMBC resolve ambiguous proton-carbon correlations.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the tetrahydroindazole moiety).

- Comparative Analysis : Cross-reference with crystallographic data or computed chemical shifts (DFT methods like Gaussian) .

What methodologies are recommended for assessing the compound’s pharmacokinetic (PK) profile?

Q. Advanced

- In Vitro ADME : Microsomal stability (human/rodent), plasma protein binding (equilibrium dialysis), and Caco-2 permeability assays.

- In Vivo PK : Administer intravenously/orally in rodents; collect plasma samples for LC-MS/MS quantification. Non-compartmental analysis calculates t1/2, AUC, and bioavailability .

How can researchers validate the compound’s selectivity against off-target proteins?

Q. Advanced

- Panels and Profiling : Broad screening against kinase, GPCR, or ion channel panels (e.g., Eurofins Cerep).

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells.

- CRISPR/Cas9 Knockout Models : Validate phenotypic effects in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.